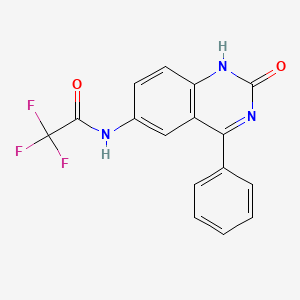
2,2-di-4-morpholinyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "2,2-di-4-morpholinyl-1H-indene-1,3(2H)-dione" involves multi-component reactions and innovative techniques. For instance, the morpholine-promoted three-component reaction enables the synthesis of functionalized derivatives with good yields and specific configurations (Cao, Sun, & Yan, 2018). Ultrasound-assisted synthesis offers an efficient method for producing derivatives, highlighting the advantages of using environmentally benign solvents and inexpensive catalysts (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011). Additionally, palladium-catalyzed carbonylative annulation reactions present a broad substrate scope for synthesizing indene-1,3(2H)-dione derivatives (Zhang, Chen, Chen, Zhu, & Ji, 2015).
Molecular Structure Analysis
The molecular structure of compounds in this class can be analyzed through X-ray crystallography and computational methods. These analyses reveal non-planar configurations and provide insights into their stereochemistry and conformation (Hickmott, Cox, & Sim, 1974).
Chemical Reactions and Properties
Research on related compounds has uncovered a variety of chemical reactions, including unexpected σ bond rupture events and the effects of hydration and structure on fragmentation patterns. These findings offer a deeper understanding of the compounds' reactivity and stability under different conditions (Breton, Hughes, Pitchko, Martin, & Hardcastle, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and molecular interactions, are crucial for their characterization and potential applications. Advanced techniques like X-ray diffraction and spectral data analysis are employed to elucidate these properties (Kaynak, Özbey, & Karalı, 2013).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in the treatment of paramyxoviridae virus infections
Mode of Action
It is known that the compound is a prodrug , which means it is metabolically converted into an active form within the body.
Biochemical Pathways
Similar compounds have been shown to exhibit anti-fibrotic activities . These compounds inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Pharmacokinetics
Prodrug moieties can serve to enhance solubility, absorption, and lipophilicity to optimize drug delivery, bioavailability, and efficacy .
Result of Action
Similar compounds have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro , indicating potential anti-fibrotic effects.
Action Environment
It is known that the performance of similar compounds can be influenced by different nitrogen sources .
Propiedades
IUPAC Name |
2,2-dimorpholin-4-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-13-3-1-2-4-14(13)16(21)17(15,18-5-9-22-10-6-18)19-7-11-23-12-8-19/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVMMPWAMYMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-di(morpholin-4-yl)-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzyl-1-[3-(3-chlorophenyl)acryloyl]piperidine](/img/structure/B5764831.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)
![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)

![N'-[(4-ethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5764920.png)